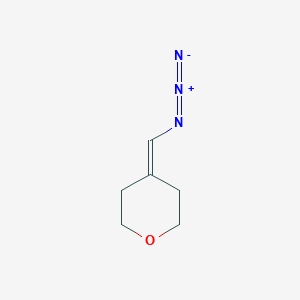

4-(Azidomethylidene)oxane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

4-(azidomethylidene)oxane |

InChI |

InChI=1S/C6H9N3O/c7-9-8-5-6-1-3-10-4-2-6/h5H,1-4H2 |

InChI Key |

YXNSSAFNIODSJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1=CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Azidomethylidene Oxane and Its Analogs

Retrosynthetic Analysis of 4-(Azidomethylidene)oxane

A retrosynthetic analysis of this compound suggests several logical disconnections. The primary target is a vinyl azide (B81097), a functional group that can be sensitive to certain reaction conditions. Therefore, its introduction is often planned in the final stages of a synthetic sequence.

The C=C double bond and the C-N₃ bond are the key features. A primary disconnection across the C-N₃ bond points to a precursor such as a vinyl halide or another suitable electrophile at the methylidene position. This leads back to 4-methylideneoxane, a key intermediate. The synthesis of this exocyclic alkene can, in turn, be traced back to the commercially available or readily synthesized tetrahydropyran-4-one.

This logic outlines a forward synthesis that begins with the formation of the oxane scaffold, followed by olefination to create the exocyclic methylidene group, and concludes with the conversion of this group into the target vinyl azide.

Development of Precursor Synthesis Pathways

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This involves the synthesis of the core oxane ring system functionalized with a methylidene precursor, followed by the strategic introduction of the azido (B1232118) moiety.

Synthesis of Oxane Scaffolds with Methylidene Precursors

The most direct and common precursor for the methylidene group is the ketone functionality in tetrahydropyran-4-one. This ketone can be converted to the exocyclic alkene, 4-methylideneoxane, through various olefination reactions.

One of the most reliable methods for this transformation is the Wittig reaction . This reaction utilizes a phosphonium (B103445) ylide, typically methyltriphenylphosphonium (B96628) bromide, to react with the ketone, forming the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.

Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination uses a phosphonate (B1237965) carbanion, which often offers advantages over the Wittig reaction, such as easier removal of byproducts. mdpi.comnih.govnih.gov The HWE reaction can be used to introduce the methylidene group onto the tetrahydropyran-4-one ring. mdpi.comnih.govnih.gov

An alternative approach involves an oxonium-ene cyclization reaction, which can form 4-methylenetetrahydropyrans from aldehydes and substituted homoallyl alcohols, mediated by a Lewis acid like boron trifluoride etherate. researchgate.net

Table 1: Comparison of Olefination Methods for Synthesis of 4-Methylideneoxane

| Method | Reagents | Key Features | Potential Challenges |

|---|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium halide, strong base | Widely used, reliable for ketone olefination | Removal of triphenylphosphine oxide byproduct can be difficult |

| Horner-Wadsworth-Emmons | Diethyl (lithiomethyl)phosphonate | Water-soluble phosphate (B84403) byproduct is easily removed | Phosphonate reagent preparation may be required |

Introduction of the Azido Moiety

With the 4-methylideneoxane precursor in hand, the final and most critical step is the introduction of the azide group to form the vinyl azide. Vinyl azides are versatile intermediates in organic synthesis, known for their reactivity in forming nitrogen-containing heterocycles. rsc.orgresearchgate.netsemanticscholar.orgnih.govsemanticscholar.org The formation of the azido-substituted double bond can be accomplished through several distinct chemical approaches.

Nucleophilic substitution is a common strategy for introducing an azide. This typically involves the reaction of an azide salt, such as sodium azide (NaN₃), with a suitable electrophile. nih.gov

From Vinyl Halides: A plausible route involves the conversion of the methylidene group to a vinyl halide. This can be challenging for an exocyclic alkene. However, if a precursor like 4-(bromomethylidene)oxane (B2536980) could be synthesized, a subsequent copper-catalyzed coupling reaction with sodium azide could yield the desired product. rsc.org This method has been shown to be effective for the synthesis of various vinyl azides from vinyl iodides under relatively mild conditions. rsc.org

From Allylic Alcohols: A more versatile nucleophilic approach involves starting from an allylic alcohol precursor. A direct, catalytic azidation of allylic alcohols using an azide source like trimethylsilyl (B98337) azide (TMSN₃) can provide allylic azides with high regioselectivity. thieme-connect.comorganic-chemistry.org This would require a different synthetic route starting from a precursor that can be converted to 4-(hydroxymethyl)tetrahydropyran, followed by olefination and then azidation.

Substitution on Activated Systems: Nucleophilic substitution by azide ions on activated olefinic halides, such as β-halovinyl ketones or esters, proceeds efficiently. scilit.comscispace.com While not directly applicable to the non-activated 4-methylideneoxane, this highlights a general strategy.

Table 2: Nucleophilic Azidation Approaches

| Precursor | Reagents | Conditions | Key Considerations |

|---|---|---|---|

| Vinyl Iodide | NaN₃, CuI, L-proline | Moderate temperature (e.g., 70°C) | Requires synthesis of the vinyl iodide precursor. |

| Allylic Alcohol | TMSN₃, Lewis Acid Catalyst (e.g., AgOTf) | Mild conditions | Requires a different synthetic pathway to access the allylic alcohol. |

Electrophilic Azidation Techniques

Electrophilic azidation involves the addition of an "N₃⁺" equivalent across the double bond. A classic reagent for this is iodine azide (IN₃), which can be generated in situ.

The reaction of an alkene with iodine azide typically proceeds via an electrophilic mechanism. askfilo.comstudysoup.com The initial addition across the double bond of 4-methylideneoxane would form a β-iodoazide intermediate. Subsequent elimination of hydrogen iodide (HI) with a base would then generate the vinyl azide. This two-step sequence of azido-halogenation followed by dehydrohalogenation is a well-established method for the stereospecific and regiospecific formation of vinyl azides. scilit.comscispace.com

Hypervalent iodine reagents, such as azidobenziodoxolone (IBA-N₃), have also emerged as reliable sources of electrophilic azidyl radicals for the functionalization of olefins. nih.govresearchgate.net

Table 3: Electrophilic Azidation Strategy

| Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Azido-iodination/Elimination | Iodine, NaN₃; then Base (e.g., DBU) | β-iodoazide | Follows Markovnikov's rule for the initial addition. askfilo.com The subsequent elimination step establishes the double bond. |

Radical Azidation Approaches

Radical-mediated reactions offer an alternative pathway for the introduction of the azide group, often with unique selectivity. nih.gov These methods typically involve the generation of an azide radical (•N₃), which then adds to the alkene.

The process can be initiated by photolysis or by using a radical initiator. organic-chemistry.orgrsc.org For instance, an iron-catalyzed acyl-azidation of alkenes has been developed using aldehydes as acyl radical precursors and TMSN₃ as the azido source. organic-chemistry.org While this specific reaction installs an acyl group as well, it demonstrates the principle of radical addition of an azide to a double bond.

Another approach involves the use of sulfonyl azides in the presence of a radical initiator. core.ac.uk The addition of a carbon-centered radical to the alkene, followed by trapping of the resulting radical intermediate with a sulfonyl azide, can furnish the desired azido product. core.ac.uk The development of a radical azido-alkynylation of alkenes has also been reported, showcasing the versatility of radical pathways. nih.gov

Table 4: Radical Azidation Approaches

| Method | Azide Source | Initiation | Key Features |

|---|---|---|---|

| Iron-Catalyzed Acyl-Azidation | TMSN₃ | Chemical initiator (e.g., TBHP) | Introduces both an acyl and an azide group. organic-chemistry.org |

| Sulfonyl Azide-Mediated | ArSO₂N₃ | Radical initiator (e.g., AIBN) or photolysis | Allows for carboazidation or hydroazidation depending on the specific reaction. core.ac.uk |

Direct Construction of the this compound Framework

The direct construction of the this compound framework necessitates the strategic formation of the exocyclic carbon-carbon double bond and the concurrent or subsequent introduction of the azido functionality. Key to this approach are olefination reactions that convert a carbonyl group at the 4-position of an oxane ring into a methylidene group.

Olefination Reactions for Methylidene Formation

The introduction of the methylidene (=CH₂) group onto the tetrahydropyran (B127337) ring is a critical step in the synthesis of the target framework. This is typically achieved through the reaction of tetrahydropyran-4-one with a suitable one-carbon Wittig or Horner-Wadsworth-Emmons (HWE) reagent.

The Wittig reaction , which employs a phosphonium ylide, is a widely used method for olefination. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org For the synthesis of a methylidene group, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the reagent of choice. wikipedia.orglibretexts.org This ylide is typically generated in situ from methyltriphenylphosphonium bromide or iodide by treatment with a strong base such as n-butyllithium or sodium hydride. libretexts.org The reaction of the ylide with tetrahydropyran-4-one would proceed through a betaine (B1666868) or oxaphosphetane intermediate to yield 4-methylideneoxane and triphenylphosphine oxide. masterorganicchemistry.compitt.edu A significant advantage of the Wittig reaction is its compatibility with a wide range of functional groups.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often advantageous route to olefination. wikipedia.orgnrochemistry.comyoutube.com This method utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org For the introduction of a simple methylidene group, reagents such as diethyl (lithiomethyl)phosphonate would be employed. A key benefit of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide. alfa-chemistry.com The HWE reaction is known for its high efficiency and has been successfully applied to the synthesis of 5-methylidenetetrahydropyran-4-ones from the corresponding ketones. nih.govnih.gov

Table 1: Comparison of Olefination Reactions for Methylidene Formation on Tetrahydropyran-4-one

| Reaction | Reagent | Base | Byproduct | Advantages | Disadvantages |

| Wittig | Methyltriphenylphosphonium halide | Strong base (e.g., n-BuLi, NaH) | Triphenylphosphine oxide | Wide functional group tolerance | Difficult removal of byproduct |

| HWE | Diethyl (methyl)phosphonate | Strong base (e.g., n-BuLi, NaH) | Diethyl phosphate | Water-soluble byproduct, easy purification | Phosphonate reagent can be more expensive |

Following the formation of the 4-methylideneoxane, the introduction of the azido group can be envisioned through several pathways. One hypothetical approach involves the direct conversion of the ketone to a vinyl azide. While methods exist for the synthesis of vinyl azides from ketones, they often involve intermediates that may not be directly applicable to this specific system. scilit.comacs.org A more plausible route would involve the allylic azidation of the 4-methylideneoxane intermediate.

Organocatalytic Approaches to Azido-Alkene Construction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. The development of organocatalytic methods for the construction of the azido-alkene moiety in this compound and its analogs is a promising area of research.

Chiral Organocatalyst Development for Asymmetric Azidation

While direct organocatalytic methods for the synthesis of this compound are not yet established, the principles of asymmetric organocatalysis can be applied to the key bond-forming steps. A plausible strategy involves the enantioselective azidation of an enal or enone precursor that could be subsequently converted to the target molecule.

The development of chiral organocatalysts capable of activating an alkene towards nucleophilic attack by an azide source is central to this approach. Chiral amines, such as those derived from proline or cinchona alkaloids, can react with α,β-unsaturated aldehydes or ketones to form chiral enamines or iminium ions. These activated intermediates can then react with an azide source in an enantioselective manner.

Recent advancements in asymmetric catalysis have seen the development of hydrogen-bonding catalysts, such as chiral ureas and thioureas, for enantioselective azidation reactions. nih.govnih.gov These catalysts can activate both the electrophile and the nucleophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. nih.govnih.gov For instance, a chiral bis-urea catalyst has been successfully employed in the asymmetric ring-opening of meso-aziridinium ions with sodium azide. nih.govnih.gov A similar catalytic system could potentially be developed for the asymmetric azidation of allylic systems, such as 4-methylideneoxane.

The merging of photoredox catalysis with organocatalysis has also opened new avenues for asymmetric functionalization of alkenes. acs.org An organocatalyst could be used to generate a chiral intermediate that then undergoes a radical-mediated azidation reaction initiated by a photocatalyst. bohrium.comresearchgate.net

Table 2: Potential Organocatalytic Strategies for Asymmetric Azidation

| Catalyst Type | Activation Mode | Potential Application | Key Features |

| Chiral Amines | Enamine/Iminium Ion Formation | Asymmetric conjugate addition of azide to an enal precursor | Covalent catalysis, well-established for various transformations |

| Chiral Ureas/Thioureas | Hydrogen Bonding | Asymmetric azidation of an allylic electrophile | Non-covalent catalysis, activates nucleophile and electrophile |

| Combined Organo- and Photoredox Catalysis | Radical Pathway | Asymmetric radical azidation of an alkene | Mild reaction conditions, generation of radical intermediates |

The successful implementation of these organocatalytic strategies would provide an efficient and metal-free route to enantiomerically enriched this compound analogs, which would be of significant interest for various applications in medicinal chemistry and chemical biology. Further research in this area is warranted to develop specific catalysts and methodologies for this target system.

Enantioselective Carbonyl Azidation

The enantioselective azidation of carbonyl compounds represents a direct and efficient method for the synthesis of chiral α-azido ketones, which are valuable precursors to a wide range of biologically active molecules and heterocycles. nih.govnih.gov This transformation can be achieved through various catalytic systems, including organocatalysis and phase-transfer catalysis, allowing for the construction of stereogenic centers with high levels of enantiocontrol.

One notable approach involves the organocatalytic asymmetric azidation of α-carbonyl sulfoxonium ylides. nih.gov This method utilizes a chiral squaramide catalyst to facilitate a formal H–N3 insertion, affording enantioenriched α-azido ketones with labile tertiary stereocenters. nih.gov The reaction proceeds with excellent efficiency and enantioselectivity across a range of substrates bearing both electron-donating and electron-withdrawing groups. nih.gov Mechanistic studies suggest a pathway involving reversible protonation and dynamic kinetic resolution. nih.gov

Another powerful strategy employs a recoverable chiral quaternary salt as a phase-transfer catalyst for the reaction of racemic α-bromo ketones with an azide source. organic-chemistry.orgresearchgate.net This ion-pair mediated reaction, conducted in a biphasic system, yields chiral α-azido ketones with high enantioselectivity. organic-chemistry.orgresearchgate.net The versatility of this method extends to the formation of other carbon-heteroatom bonds. researchgate.net

Furthermore, the desymmetrization of meso-anhydrides via an organocatalytic asymmetric addition of azide has been developed. researchgate.net This process, promoted by novel sulfamide-substituted Cinchona alkaloid-based catalysts, converts readily available glutaric anhydrides into enantioenriched hemi-acyl azides, which can be further transformed into valuable γ-amino acids or γ-lactams. researchgate.net

Table 1: Enantioselective Carbonyl Azidation Methodologies

| Carbonyl Substrate | Azide Source | Catalyst/Method | Product Type | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| α-Carbonyl Sulfoxonium Ylides | Diphenylphosphoryl azide | Chiral Squaramide | α-Azido Ketones | Up to 96% | nih.gov |

| Racemic α-Bromo Ketones | Sodium Azide | Chiral Quaternary Salt (Phase Transfer) | α-Azido Ketones | High | organic-chemistry.orgresearchgate.net |

| Meso-Glutaric Anhydrides | Trimethylsilyl Azide | Sulfamide-Substituted Cinchona Alkaloid | Hemi-Acyl Azides | High | researchgate.net |

| β-Keto Esters and Oxindoles | Azidobenziodate (ABDX) | (EtCO2)2Fe / Chiral Pincer Ligand | α-Azido-β-keto Esters/Oxindoles | High | mdpi.com |

Michael Addition Reactions with Azide Donors

Michael addition reactions involving azide donors are a cornerstone in the synthesis of β-azido carbonyl compounds, which are versatile intermediates for the preparation of β-amino acids and various nitrogen-containing heterocycles. organic-chemistry.orgacs.org This conjugate addition of an azide nucleophile to an α,β-unsaturated carbonyl compound can be facilitated by a range of catalysts, including organocatalysts and Lewis acids, often with high levels of stereocontrol. organic-chemistry.orgmdpi.com

The asymmetric Michael addition of α-azidoindanones to azadienes has been successfully achieved using a chiral squaramide catalyst. mdpi.com This reaction proceeds via a dual activation mechanism, where the catalyst interacts with both the α-azidoindanone and the azadiene, leading to a stereoselective Michael addition. mdpi.com This methodology provides access to optically active and stable benzofuran (B130515) derivatives containing an α-tertiary azide. mdpi.com

For the conjugate addition of azide to α,β-unsaturated ketones, tertiary amines have been shown to be effective catalysts. organic-chemistry.org Using a mixture of trimethylsilyl azide (TMSN3) and acetic acid as the azide source, a variety of α,β-unsaturated carbonyl compounds undergo β-azidation. organic-chemistry.org Solid-supported amine catalysts have also been employed, offering advantages in terms of catalyst recovery and recycling. organic-chemistry.org Furthermore, a chiral (salen)Al complex has been utilized to catalyze the highly enantioselective conjugate addition of azide to acyclic α,β-unsaturated ketones, yielding a broad range of chiral β-azido ketones. organic-chemistry.org

The use of ionic liquids can also promote the conjugate addition of azide ions to α,β-unsaturated carbonyl compounds. acs.org Additionally, solvent-free conditions using Amberlite IRA900N3 as a recyclable organocatalyst provide a green and efficient method for the preparation of β-azido ketones from α,β-unsaturated ketones and trimethylsilyl azide. organic-chemistry.org

Table 2: Michael Addition Reactions with Azide Donors

| Michael Acceptor | Azide Donor | Catalyst/Conditions | Product Type | Diastereo-/Enantioselectivity | Reference(s) |

|---|---|---|---|---|---|

| Azadienes | α-Azidoindanones | Chiral Squaramide | Benzofuran Derivatives with α-Tertiary Azide | High | mdpi.com |

| α,β-Unsaturated Ketones | TMSN3/AcOH | Tertiary Amines | β-Azido Ketones | N/A | organic-chemistry.org |

| Acyclic α,β-Unsaturated Ketones | TMSN3 | Chiral (salen)Al Complex | Chiral β-Azido Ketones | High ee | organic-chemistry.org |

| α,β-Unsaturated Ketones | TMSN3 | Amberlite IRA900N3 (Solvent-free) | β-Azido Ketones | N/A | organic-chemistry.org |

| α,β-Unsaturated Ketones | NaN3 | Ionic Liquid | β-Azido Ketones | N/A | acs.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex molecules containing the azide functionality. These methods often proceed under mild conditions with high efficiency and selectivity, enabling the construction of intricate molecular architectures that would be challenging to access through traditional synthetic routes.

Catalytic Azido-Alkynylation of Alkenes

The catalytic azido-alkynylation of alkenes is a powerful strategy for the simultaneous introduction of both an azide and an alkyne group across a double bond, leading to the formation of valuable homopropargylic azides. rsc.org A notable example of this transformation is a photocatalytic redox-neutral radical polar crossover process. rsc.org This reaction combines a hypervalent iodine reagent as an azide radical source with nucleophilic alkynyl-trifluoroborate salts. rsc.org The methodology is applicable to a variety of alkenes, including electron-rich and electron-poor styrenes, as well as those containing heterocyclic and ether substituents, affording the corresponding azido-alkynylated products in good yields. rsc.org The resulting homopropargylic azides are versatile synthetic building blocks that can be readily converted into other valuable compounds, such as pyrroles and bioactive amines. rsc.org

Table 3: Catalytic Azido-Alkynylation of Alkenes

| Alkene Substrate | Alkyne Source | Azide Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Styrenes | Alkynyl-trifluoroborate salts | Ts-ABZ (hypervalent iodine reagent) | Photocatalyst | Homopropargylic azides | 34-84% | rsc.org |

| Electron-rich Alkenes | Aryl-, alkyl-, or unsubstituted alkynes | Ts-ABZ | Photocatalyst | Homopropargylic azides | Good | rsc.org |

| Electron-poor Alkenes | Aryl-, alkyl-, or unsubstituted alkynes | Ts-ABZ | Photocatalyst | Homopropargylic azides | Good | rsc.org |

| Heterocycle-containing Alkenes | Aryl-, alkyl-, or unsubstituted alkynes | Ts-ABZ | Photocatalyst | Homopropargylic azides | Good | rsc.org |

Vicinal Azidoarylation and Azidoamination of Alkenes

The vicinal difunctionalization of alkenes to introduce both an azide and an aryl or amino group is a highly valuable transformation for the rapid construction of complex nitrogen-containing molecules.

Azidoarylation: A photoinduced copper-catalyzed azidoarylation of alkenes using arylthianthrenium salts has been developed for the late-stage functionalization of complex molecules. acs.orgnih.gov This three-component reaction provides access to highly functionalized acyclic (hetero)arylethylamine precursors. acs.orgnih.gov A key feature of this methodology is the use of a single copper catalyst that acts as both a photocatalyst and a group transfer catalyst, obviating the need for an additional photosensitizer. nih.gov An intermolecular, redox-neutral azidoarylation of alkenes with pyridines and TMSN3 has also been reported, proceeding via visible light-induced photoredox catalysis. rsc.org This radical addition/radical coupling sequence allows for the regioselective synthesis of β-azido pyridines under mild, redox-neutral conditions. rsc.org

Azidoamination: While direct azidoamination is less commonly reported, copper-catalyzed olefin aziridination represents a related and important transformation. researchgate.netsemanticscholar.orgnih.gov This reaction, which can be catalyzed by various copper(I) and copper(II) complexes, involves the transfer of a nitrene group to an alkene to form an aziridine (B145994). semanticscholar.orgnih.gov The choice of catalyst and reaction conditions can influence the stereospecificity of the reaction. semanticscholar.org The development of these reactions in aqueous media enhances their green chemistry profile. researchgate.net

Table 4: Vicinal Azidoarylation and Azidoamination of Alkenes

| Alkene Substrate | Reagents | Catalyst/Conditions | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Alkenes | Arylthianthrenium salts, Azide source | Photoinduced Copper-catalysis | Acyclic (Hetero)arylethylamine precursors | Late-stage functionalization, Dual-role catalyst | acs.orgnih.gov |

| Alkenes | Pyridines, TMSN3 | Visible light-induced Photoredox catalysis | β-Azido Pyridines | Redox-neutral, Mild conditions | rsc.org |

| Simple Alkenes | Heteroarenes, Azide source | Metal-free, Radical multicomponent cascade | Azidoalkylated Heteroaromatics | Step-economic, Mild conditions | nih.gov |

| Alkenes | PhI=NTs | Copper(I) and Copper(II) complexes | Aziridines | Azidoamination surrogate | researchgate.netsemanticscholar.orgnih.gov |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the direct modification of complex molecules at a late stage of the synthesis. The introduction of an azide group via LSF provides a versatile handle for further diversification. nih.govnih.gov

A prominent strategy for late-stage azidation is the site-selective functionalization of C–H bonds. nih.govnih.govacs.org Iron-catalyzed systems have been developed for the azidation of benzylic and aliphatic C–H bonds in complex molecules. nih.govnih.govacs.org These reactions tolerate a wide range of functional groups and exhibit predictable regioselectivity. nih.gov The mild reaction conditions and the use of a limiting amount of the substrate make this method particularly suitable for the modification of valuable and complex natural products and their derivatives. escholarship.org The resulting azides can be readily converted into other nitrogen-containing functionalities such as amines, amides, and triazoles. nih.govnih.gov

In addition to C-H bonds, alkenes within complex molecules can also be targeted for azidation. acs.org The same iron-based catalytic system can be employed for the trifluoromethyl azidation of olefins, introducing both a fluorine atom and an azide group. nih.gov This highlights the versatility of the catalytic system to functionalize different types of bonds within a complex molecular scaffold. The ability to introduce azides at a late stage provides a powerful tool to generate libraries of analogs for structure-activity relationship (SAR) studies and to fine-tune the pharmacological properties of lead compounds. nih.gov

Table 5: Late-Stage Functionalization via Azidation

| Substrate Type | Functionalization Site | Catalyst System | Azide Source | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Complex Molecules | Benzylic C-H bonds | Fe(OAc)2 / PyBox ligand | Tosyl azide or other azide sources | Site-selective, Tolerates functional groups | nih.govnih.govacs.org |

| Complex Molecules | Aliphatic C-H bonds | Fe(OAc)2 / PyBox ligand | Tosyl azide or other azide sources | Site-selective, Mild conditions | nih.govnih.govacs.org |

| Natural Product Derivatives | Tertiary C-H bonds | Iron-based catalyst | Not specified | Suitable for complex structures | escholarship.org |

| Complex Molecules with Alkenes | C=C double bonds | Fe(OAc)2 / PyBox ligand | Trifluoromethylating agent and azide source | Trifluoromethyl azidation | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. In the context of synthesizing this compound and its analogs, several green approaches can be envisioned.

Biocatalysis: The use of enzymes, or biocatalysts, offers a sustainable alternative to traditional chemical synthesis. astrazeneca.com Biocatalysis operates under mild conditions, often in aqueous media, and can provide high levels of selectivity, reducing the need for protecting groups and minimizing waste. astrazeneca.comnih.gov Recently, the discovery of a natural enzyme, Tri17, capable of de novo synthesis of azides from nitrite (B80452) and ATP, opens up exciting possibilities for the biocatalytic production of azide-containing compounds under physiological conditions. berkeley.edu The engineering of enzymes with the ability to perform non-natural reactions, such as C-H amination via nitrene transfer from sulfonyl azides, further expands the toolbox of biocatalysis for azide synthesis. nih.gov

Solvent-Free Reactions: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free Michael addition reactions, for instance, have been developed for the synthesis of β-azido ketones. organic-chemistry.org These reactions can be catalyzed by recyclable solid-supported catalysts, such as Amberlite IRA900N3, further enhancing their environmental credentials. organic-chemistry.org

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. While not specifically detailed for azidomethylidene oxane synthesis in the provided context, microwave-assisted synthesis is a well-established green chemistry technique for the preparation of various heterocyclic compounds and could be applicable.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, i.e., have high atom economy, are inherently greener. Addition reactions, such as the Michael additions and cycloadditions involving azides, are excellent examples of atom-economical transformations. rsc.orgnih.govresearchgate.net

By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally benign.

Solvent-Free or Aqueous Media Reactions

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. Research into the synthesis of the core structures of this compound analogs, such as tetrahydropyran derivatives, has demonstrated the feasibility of aqueous reaction media. For instance, the Prins cyclization of homoallylic alcohols with aldehydes can be efficiently catalyzed by phosphomolybdic acid in water at room temperature to yield tetrahydropyran-4-ol derivatives with high yields and cis-selectivity. This approach offers a simple, cost-effective, and environmentally friendly route to the tetrahydropyran skeleton.

Similarly, the synthesis of the vinyl azide functionality, a key feature of this compound, has been successfully achieved in the presence of water. A silver-catalyzed hydroazidation of unactivated terminal alkynes using trimethylsilyl azide in the presence of water affords the corresponding vinyl azides in good to excellent yields. This method is noted for its broad substrate scope, tolerance of various functional groups, and operational simplicity.

While a direct, one-pot synthesis of this compound in aqueous media has not been extensively documented, the successful execution of key transformations—the formation of the tetrahydropyran ring and the vinyl azide group—in water suggests a promising avenue for future research. The development of a tandem or sequential process in an aqueous environment could significantly enhance the green credentials of the synthesis of this and related compounds.

Table 1: Examples of Aqueous Media Reactions for the Synthesis of Tetrahydropyran and Vinyl Azide Analogs

| Reaction | Catalyst/Reagent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Prins Cyclization | Phosphomolybdic acid | Homoallylic alcohol and aldehyde | Tetrahydropyran-4-ol derivative | High | |

| Hydroazidation | Silver catalyst / Trimethylsilyl azide | Unactivated terminal alkyne | Vinyl azide | Good to excellent |

Waste-Minimized Synthetic Protocols

Waste minimization in chemical synthesis can be achieved through various strategies, including the use of catalytic rather than stoichiometric reagents, designing atom-economical reactions, and employing recyclable catalysts and solvents. These principles are central to the field of green chemistry and are applicable to the synthesis of complex molecules like this compound analogs.

One notable waste-minimization approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For the synthesis of azido compounds, a protocol for the β-azidation of α,β-unsaturated carbonyl compounds has been developed using a recyclable, polymer-supported catalyst (POLITAG-M-F). This reaction is performed in a recoverable azeotropic mixture of acetonitrile (B52724) and water, which enhances the efficiency and significantly reduces the environmental factor (E-factor). The catalyst's stability allows for its reuse in up to ten consecutive runs without a decrease in catalytic efficiency.

Another powerful tool for waste-minimized synthesis is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and atom-economical, generating the desired product with minimal byproducts. In the context of tetrahydropyran synthesis, a diversity-oriented approach has been demonstrated where a tetrahydropyrone intermediate bearing an azide group is coupled with various terminal alkynes via a Huisgen cycloaddition to produce a library of 1,4-disubstituted 1,2,3-triazoles. While this example does not yield a vinyl azide, it showcases the application of waste-minimizing click chemistry to functionalize a tetrahydropyran core.

Furthermore, catalyst-free conditions for certain transformations can also contribute to waste reduction. For example, the synthesis of α-amido ketones from vinyl azides and carboxylic acids has been achieved under catalyst-free conditions, providing diverse products in good yields. Exploring such catalyst-free approaches for the synthesis or functionalization of this compound could further enhance the sustainability of its production.

Table 2: Principles of Waste-Minimized Synthesis and Their Application to Analogs

| Principle | Methodology | Application Example | Benefit | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Use of a polymer-supported catalyst (POLITAG-M-F) for β-azidation. | Synthesis of β-azido carbonyl compounds. | Catalyst recyclability, low E-factor. | |

| Atom Economy | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry). | Synthesis of triazole-substituted tetrahydropyrans. | High efficiency, minimal byproducts. | |

| Catalyst-Free Reactions | Reaction of vinyl azides with carboxylic acids. | Synthesis of α-amido ketones. | Avoids catalyst waste and potential product contamination. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A search for ¹H or ¹³C NMR spectroscopic data for “4-(Azidomethylidene)oxane” yielded no results. Such data would be essential for confirming the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data for “this compound.” This analytical technique is crucial for determining the molecular weight of a compound and providing insights into its structure through the analysis of fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No Infrared (IR) or Raman spectra for “this compound” have been published. These vibrational spectroscopy techniques would be used to identify the presence of key functional groups, such as the azide (B81097) (N₃) group and the carbon-carbon double bond of the methylidene group, by detecting their characteristic vibrational frequencies.

X-ray Crystallography for Solid-State Structural Determination

There are no reports on the synthesis of “this compound” in a crystalline form suitable for X-ray crystallography. This technique provides precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. nih.govwikipedia.org

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

As there is no indication that “this compound” has been synthesized or resolved into enantiomers, no data from chiral chromatography, such as High-Performance Liquid Chromatography (HPLC), exists to determine its enantiomeric excess.

Reaction Mechanisms and Reactivity Studies of 4 Azidomethylidene Oxane

Mechanistic Investigations of the Azido (B1232118) Group Reactivity

The reactivity of the azido group in vinyl azides like 4-(Azidomethylidene)oxane is significantly influenced by the adjacent carbon-carbon double bond. This conjugation allows the vinyl azide (B81097) to act as a 1,3-dipole in cycloaddition reactions, a pathway that has been extensively studied for this class of compounds. wikipedia.org These reactions are a cornerstone for synthesizing N-heterocycles. nih.gov

1,3-Dipolar Cycloadditions (Huisgen Reactions)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that involves a 1,3-dipole (the azide) reacting with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. wikipedia.orgfu-berlin.de For vinyl azides, this reaction provides a direct route to various triazole and triazoline derivatives. The reaction can be performed under thermal conditions or, more commonly, with catalysis to control regioselectivity and improve reaction rates. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Related Alkenes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction. nih.gov This reaction unites an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgnih.gov While the classic Huisgen cycloaddition often yields a mixture of regioisomers at high temperatures, the copper-catalyzed variant proceeds under mild conditions, often at room temperature and in aqueous solutions, with a significant rate acceleration. organic-chemistry.org

The mechanism is distinct from a concerted cycloaddition and involves the formation of a copper acetylide intermediate. wikipedia.orgnih.gov This intermediate then reacts with the azide, leading to the selective formation of the 1,4-triazole product. wikipedia.org The vinyl azide moiety is a competent substrate for this transformation, reacting with various alkynes to produce N-vinyl-1,2,3-triazoles. beilstein-journals.org This reaction has been demonstrated for a range of vinyl azides, highlighting its broad applicability. beilstein-journals.org

Table 1: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Catalyst | Copper(I) source, often generated in situ from Cu(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). wikipedia.org |

| Reactants | Azides (including vinyl azides) and terminal alkynes. wikipedia.orgbeilstein-journals.org |

| Product | 1,4-disubstituted-1,2,3-triazoles. wikipedia.orgnih.gov |

| Regioselectivity | High, exclusively yielding the 1,4-isomer. wikipedia.org |

| Conditions | Mild, often at room temperature and compatible with aqueous media. organic-chemistry.org |

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.org This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). organic-chemistry.orgnih.govresearchgate.net

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This is followed by rate-determining reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov A significant advantage of the RuAAC is its ability to react with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This broadens the scope of accessible triazole structures compared to the CuAAC, which is generally limited to terminal alkynes. organic-chemistry.orgacs.org

Table 2: Comparison of CuAAC and RuAAC Reactions

| Feature | CuAAC | RuAAC |

|---|---|---|

| Catalyst | Copper(I) | Ruthenium(II), e.g., [Cp*RuCl] complexes organic-chemistry.orgnih.gov |

| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted organic-chemistry.orgacs.org |

| Alkyne Substrate | Terminal alkynes wikipedia.org | Terminal and internal alkynes organic-chemistry.orgnih.gov |

| Mechanism | Stepwise via copper acetylide wikipedia.org | Oxidative coupling via ruthenacycle organic-chemistry.orgnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Analogous Strained Alkenes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. The driving force for this reaction is the high ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the cycloaddition with an azide. mdpi.com This allows the reaction to occur rapidly at physiological temperatures. mdpi.com

The reactivity of the cycloalkyne can be tuned by modifying its structure, for instance, by adding fluorine atoms or fusing aromatic rings to increase strain. magtech.com.cn While the user prompt mentions strained alkenes, the vast majority of SPAAC literature focuses on highly strained alkynes as the reaction partner for azides. mdpi.commagtech.com.cn The reaction of a vinyl azide like this compound with a strained cycloalkyne would be expected to proceed efficiently to form a triazole product, making this a valuable strategy in contexts where metal toxicity is a concern, such as in biological systems.

Organocatalytic Azide-Aldehyde Cycloadditions

Recent advancements have established organocatalytic methods for [3+2] cycloadditions between azides and carbonyl compounds. For instance, an enolate-mediated organocatalytic reaction between enones and vinyl azides has been reported. rsc.org Similarly, a high-yielding and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved through an organocatalytic reaction of various enolizable aldehydes with azides. nih.gov

In a typical mechanism, an amine catalyst reacts with the aldehyde or enone to form a nucleophilic enamine or enolate intermediate in situ. This intermediate then attacks the terminal nitrogen of the azide. Subsequent cyclization and elimination steps lead to the formation of the 1,2,3-triazole ring. rsc.org These organocatalytic methods provide a metal-free alternative to the classic click reactions for triazole synthesis. rsc.orgnih.gov

Thermal Non-Catalyzed Azide-Alkene Cycloaddition

The thermal 1,3-dipolar cycloaddition between an azide and an alkene leads to the formation of a Δ²-1,2,3-triazoline ring. rsc.orgrsc.org This reaction typically requires elevated temperatures to proceed. wikipedia.org A key challenge is that the resulting triazoline ring can be unstable and may undergo rearrangement or decomposition, sometimes leading to aziridines or imines as side products. rsc.org

The reaction of a vinyl azide with an alkene is expected to produce two regioisomeric triazolines (1,4- and 1,5-disubstituted), with the product distribution being influenced by electronic factors of the substituents on both the azide and the alkene. rsc.org The use of green solvents, such as deep eutectic solvents (DES), has been shown to facilitate these reactions, allowing for multi-gram scale synthesis of triazolines. rsc.org

Table 3: Products of Thermal Cycloaddition of Phenyl Azide with Various Alkenes in a Deep Eutectic Solvent

| Alkene | Temperature (°C) | Time (h) | Triazoline Yield (%) | Aziridine (B145994) Yield (%) |

|---|---|---|---|---|

| Styrene | 80 | 16 | 73 | 11 |

| 4-Methoxystyrene | 80 | 16 | 85 | 0 |

| 4-Chlorostyrene | 80 | 16 | 62 | 20 |

| Allyltrimethylsilane | 80 | 16 | 65 | <5 |

| 1-Octene | 80 | 24 | 55 | 10 |

(Data adapted from reference rsc.orgresearchgate.net)

No scientific literature or research data could be found for the chemical compound “this compound” after a comprehensive search of available scientific databases and academic sources.

Therefore, it is not possible to generate an article detailing the reaction mechanisms and reactivity studies of this specific compound as the information does not exist in the public domain. The requested sections on its azide reduction pathways, fragmentation, and the reactivity of its methylidene moiety (including electrophilic addition, cycloaddition, polymerization, and radical addition) cannot be completed without published research on this particular molecule.

Interplay between Azido and Methylidene Reactivities

The compound this compound, a vinyl azide incorporated into a tetrahydropyran (B127337) scaffold, possesses two key functional groups in conjugation: a nucleophilic and dipolar azide group and an electron-rich methylidene (alkene) group. This arrangement gives rise to a complex and versatile reactivity profile. The unique electronic features of an azide group connected to an alkene moiety allow the molecule to function as an electrophile, a nucleophile, or a radical acceptor, opening diverse reaction pathways. rsc.org The interplay between these two groups dictates the compound's behavior in chemical transformations, allowing it to act as a valuable synthon for the synthesis of complex nitrogen-containing heterocycles. rsc.orgbenthamscience.com

The reactivity can be broadly categorized into two main pathways: those involving the cleavage of the azide C-N bond with the extrusion of dinitrogen (N₂), and those where the azide group remains intact. nih.gov In the first case, thermal or photochemical activation typically leads to the formation of highly reactive intermediates like vinyl nitrenes or their 2H-azirine isomers. nih.govresearchgate.net These intermediates can then undergo a variety of transformations, including cycloadditions or radical additions. nih.gov In the second case, the azide group can participate directly in reactions such as 1,3-dipolar cycloadditions, where it acts as a 1,3-dipole. The conjugated alkene, in turn, can act as a dipolarophile or undergo electrophilic and radical additions.

The presence of two distinct reactive sites in this compound makes chemoselectivity a critical consideration in its reactions. The reaction outcome is highly dependent on the nature of the co-reactants and the specific reaction conditions employed.

Chemoselectivity:

The choice of reagent will determine which functional group reacts preferentially.

Reaction at the Azide Group: In the presence of a suitable dipolarophile, such as a strained or electron-deficient alkyne or alkene, the azide moiety is expected to undergo a [3+2] cycloaddition (Huisgen cycloaddition) to form a triazoline or triazole, leaving the exocyclic double bond intact. beilstein-journals.org This pathway is particularly favored in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. beilstein-journals.org

Reaction at the Methylidene Group: Conversely, when treated with electrophiles (e.g., halogens, strong acids) or in certain radical addition reactions, the primary site of attack would be the π-bond of the methylidene group. For instance, azidooxygenation can install both nitrogen and oxygen functionalities across a C=C bond. google.com

Concerted Reactions: In some cases, both groups react in a concerted or sequential manner. For example, certain asymmetric cycloaddition reactions can afford chiral cyclic azides where the azide moiety is preserved. nih.gov Inverse-electron-demand hetero-Diels-Alder reactions have been shown to occur with α-aryl substituted vinyl azides, leading to azido dihydropyrans. nih.gov

The following table illustrates the expected chemoselective reactions of this compound with different types of reagents.

| Reagent Type | Expected Reactive Site | Probable Product Type |

| Terminal Alkyne (with Cu(I) catalyst) | Azide (as 1,3-dipole) | 1,2,3-Triazole |

| Electron-deficient Alkene | Azide (as 1,3-dipole) | Triazoline |

| Electrophile (e.g., Br₂) | Methylidene (Alkene) | Vicinal Dibromide |

| Radical Initiator + Radical Acceptor | Methylidene (Alkene) | Radical Addition Product |

| Heat (Δ) or Light (hν) | Vinyl Azide Moiety | 2H-Azirine / Denitrogenated products |

Regioselectivity:

When both reactants are unsymmetrical, regioselectivity becomes a key issue. In the 1,3-dipolar cycloaddition of the azide group of this compound to an unsymmetrical dipolarophile, two different regioisomers can be formed. The outcome is governed by the electronic and steric properties of the reactants. While uncatalyzed thermal cycloadditions often yield a mixture of regioisomers, catalyzed reactions, such as the CuAAC, are known for their high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole. beilstein-journals.org

In electrophilic additions to the methylidene group, the regioselectivity would follow Markovnikov's rule or anti-Markovnikov's rule, depending on the mechanism (e.g., ionic vs. radical pathway). The distortion of the reacting π-system, influenced by substituents, can also play a crucial role in directing the incoming group to a specific carbon atom, a principle observed in reactions of other unsaturated heterocyclic systems. nih.gov

The dual functionality of vinyl azides like this compound makes them excellent substrates for cascade and tandem reactions, where multiple bonds are formed in a single operation. benthamscience.com These processes are highly efficient and can rapidly build molecular complexity from simple starting materials.

A plausible tandem reaction could be initiated by a radical addition to the methylidene group. This would generate a new radical intermediate which could then trigger the decomposition of the azide, releasing N₂ and forming an iminyl radical. This highly reactive species could then be trapped intramolecularly (if a suitable group is present) or intermolecularly to complete the cascade.

Another potential pathway involves an initial intermolecular reaction, such as a cycloaddition, followed by an intramolecular rearrangement or cyclization. For example, a one-pot tandem sequence involving an α-vinyl aldol (B89426) reaction followed by an intramolecular azide–alkyne cycloaddition has been developed for other systems. acs.org Applying this concept, this compound could first react at one of its functional groups, generating an intermediate that is primed for a subsequent, spontaneous transformation involving the other group.

The table below outlines hypothetical tandem reaction scenarios for this compound, based on established vinyl azide chemistry.

| Initiating Step | Intermediate(s) | Terminating Step | Potential Product Scaffold |

| Radical addition to methylidene | β-Azido alkyl radical → Iminyl radical | Intramolecular cyclization | Fused or spirocyclic N-heterocycle |

| Electrophilic attack on methylidene | Iminodiazonium ion → Nitrilium ion | Nucleophilic trapping | Substituted amide or heterocycle |

| [3+2] Cycloaddition | Triazoline intermediate | Ring-opening and rearrangement | Functionalized aziridine or amine |

| Photolysis to 2H-Azirine | 2H-Azirine → Vinyl nitrene | Trapping with a dipolarophile | Complex polycyclic heterocycles researchgate.net |

These cascade reactions highlight the synthetic utility of this compound as a versatile building block. The ability to engage either the azide or the methylidene group selectively, or to have them react in concert, provides a powerful tool for the construction of diverse and complex heterocyclic structures, such as substituted tetrahydropyridines or other valuable scaffolds. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Studies of Reactivity Descriptors:The calculation of reactivity descriptors, such as Fukui functions and local softness, would provide a theoretical framework for predicting the most likely sites for electrophilic and nucleophilic attack, offering a deeper understanding of its chemical behavior.

Until such research is conducted and disseminated within the scientific community, a detailed and authoritative article on the theoretical and computational chemistry of 4-(azidomethylidene)oxane cannot be generated. The scientific community awaits the first publications on this potentially fascinating molecule to unlock its chemical secrets.

Applications in Chemical Synthesis and Method Development

4-(Azidomethylidene)oxane as a Versatile Synthetic Building Block

The reactivity of the vinyl azide (B81097) group is central to the utility of this compound as a synthetic intermediate. This functional group can undergo a variety of transformations, including cycloadditions, rearrangements, and reductions, to afford a wide array of nitrogen-containing molecules.

This compound is a potent precursor for the synthesis of several classes of nitrogen-containing heterocycles. The azide functionality is key to its role in forming triazoles via [3+2] cycloaddition reactions, while the vinyl azide structure can be manipulated through thermal or photochemical methods to generate intermediates for pyrrole (B145914) and aziridine (B145994) synthesis.

Triazoles: The most prominent application in this context is the synthesis of 1,2,3-triazoles through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the azide group of this compound reacts with a terminal alkyne to form a stable, five-membered triazole ring with high efficiency and regioselectivity. This reaction is valued for its reliability and tolerance of a wide range of functional groups.

Pyrroles: The synthesis of polysubstituted pyrroles from vinyl azides is a well-established strategy. nih.govacs.orgnih.govacs.org Typically, these reactions proceed through the thermal or metal-catalyzed decomposition of the vinyl azide to generate a highly reactive 2H-azirine intermediate in situ. nih.govnih.govrsc.org This intermediate is then intercepted by a suitable nucleophile, such as a 1,3-dicarbonyl compound, leading to a cascade of reactions that culminates in the formation of the pyrrole ring. nih.govacs.org Various catalysts, including copper(II) and manganese(III) complexes, have been employed to facilitate this transformation under milder conditions. acs.orgnih.gov

Aziridines: While direct conversion is not typical, this compound can serve as a precursor to complex molecules containing an aziridine ring. The key step involves the thermolysis or photolysis of the vinyl azide to form a 2H-azirine. nih.govnih.govacs.org This strained three-membered heterocycle is a versatile intermediate that can undergo further reactions. For instance, if the oxane scaffold were appended with a diene, the in situ generated azirine could participate in an intramolecular aza-Diels-Alder reaction to construct a polycyclic system featuring a fused aziridine ring. nih.gov

| Heterocycle | General Method | Key Intermediate/Reaction Type | Typical Reagents |

|---|---|---|---|

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | [3+2] Cycloaddition | Terminal Alkyne, Cu(I) Catalyst |

| Pyrrole | Reaction with 1,3-Dicarbonyl Compounds | Thermal/Photochemical generation of 2H-Azirine | Acetylacetone, Ethyl Acetoacetate, Mn(III) or Cu(II) catalysts |

| Aziridine (within a polycycle) | Intramolecular Cycloaddition | Thermal generation of 2H-Azirine | Pendent Diene group for Aza-Diels-Alder reaction |

The azide group is a masked form of a primary amine, which can be revealed through various reductive methods. This transformation is fundamental to the use of this compound in synthesizing amino-alcohols and other amine-containing scaffolds of potential biological interest. The reduction of azides to primary amines is a robust and high-yielding reaction, commonly achieved using reagents like lithium aluminum hydride, catalytic hydrogenation, or tin(II) chloride. cmu.eduorganic-chemistry.org

A photoredox-catalyzed process has been developed for the synthesis of 1,2-amino alcohols directly from vinyl azides. researchgate.net This method involves a denitrogenative dialkylation, providing a modern and efficient route to these valuable structures. Applying such a strategy to this compound could provide direct access to complex amino alcohols incorporating the oxane motif, a common feature in many bioactive natural products. The resulting primary amine serves as a versatile handle for further functionalization, allowing for the construction of diverse libraries of bioactive amine scaffolds.

The inherent reactivity of the vinyl azide moiety can be harnessed to construct intricate polycyclic architectures through intramolecular reactions. These reactions often proceed via tandem or cascade sequences, enabling the rapid assembly of molecular complexity from a relatively simple starting material.

One powerful strategy involves the intramolecular cycloaddition of the azide group onto a suitably positioned alkene or alkyne within the same molecule. rsc.org Thermolysis of such a substrate can lead to the extrusion of dinitrogen and the formation of new ring systems. Furthermore, as mentioned previously, the thermal decomposition of a vinyl azide to a 2H-azirine intermediate can trigger subsequent intramolecular cycloadditions, such as the aza-Diels-Alder reaction, to furnish fused or bridged polycyclic alkaloids containing an aziridine ring. nih.gov Tandem reactions involving vinyl azides have also been developed to synthesize complex frameworks like tetralones and oxazolidinones, showcasing the broad potential of this functional group in advanced synthetic sequences. acs.orgrsc.org

Contributions to Bio-orthogonal Chemistry and Bioconjugation

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a premier bio-orthogonal functional group, and its inclusion in this compound makes this compound a valuable tool in this field.

As a molecule containing an azide, this compound is a quintessential click chemistry reagent. Click chemistry describes a class of reactions that are rapid, efficient, and highly specific. The Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent examples.

In these reactions, this compound can be used to "click" onto molecules containing an alkyne (or a strained cyclooctyne (B158145) for SPAAC). This reaction forms an irreversible covalent bond via a stable triazole linkage. The small size and inert nature of the azide group make it an ideal chemical handle for modifying biomolecules or constructing complex molecular architectures.

| Feature | Description |

|---|---|

| Efficiency | Reactions are typically high-yielding and complete in a short time frame under mild conditions. |

| Specificity | The azide and alkyne groups react selectively with each other, ignoring other functional groups present in complex biological samples. |

| Bio-orthogonality | Neither the azide nor the alkyne functionality is commonly found in biological systems, preventing side reactions with native molecules. |

| Stability | The resulting 1,2,3-triazole linkage forms a stable, irreversible covalent bond. |

A major application of click chemistry is the functionalization and labeling of macromolecules, such as proteins, nucleic acids, and polymers. By incorporating an alkyne group into a macromolecule of interest, researchers can then use an azide-containing reagent like this compound to attach a specific label or functional moiety.

This strategy allows for the precise installation of the oxane unit onto a biological target. For example, a protein could be genetically engineered to include an unnatural amino acid bearing an alkyne side chain. Subsequent reaction with this compound via a CuAAC reaction would covalently attach the oxane-containing small molecule to the protein surface. Such bioconjugation techniques are pivotal for a range of applications, including molecular imaging, drug targeting, and the study of biological processes at the molecular level.

Potential Role in Material Science Applications

The unique combination of a cyclic ether (oxane), a reactive exocyclic double bond (methylidene), and an energetic functional group (azide) suggests that this compound could be a versatile building block in material science.

Polymer Chemistry and Network Formation

The azide and methylidene functionalities could be exploited in various polymerization strategies. The azide group is a well-known participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly efficient and orthogonal to many other functional groups, making them ideal for the synthesis of complex polymer architectures such as block copolymers, graft copolymers, and dendrimers.

The methylidene group, being an alkene, could potentially undergo polymerization through various mechanisms, including radical, cationic, and ring-opening metathesis polymerization (ROMP). The presence of both functionalities would allow for the creation of dual-functional polymers that can be crosslinked or modified in a stepwise manner. For instance, the methylidene group could be polymerized first, leaving the azide groups available for subsequent crosslinking or functionalization via click chemistry, leading to the formation of robust polymer networks.

Table 1: Potential Polymerization Reactions of this compound

| Functional Group | Polymerization Method | Resulting Polymer Architecture |

| Azide | Click Chemistry (CuAAC, SPAAC) | Triazole-linked polymers, crosslinked networks |

| Methylidene | Radical Polymerization | Polyalkene backbone |

| Methylidene | Cationic Polymerization | Polyalkene backbone |

| Methylidene | Ring-Opening Metathesis Polymerization (ROMP) | Unsaturated polyester (B1180765) backbone |

Surface Functionalization and Nanomaterial Modification

The azide group in this compound would be particularly useful for the functionalization of surfaces and the modification of nanomaterials. Surfaces functionalized with alkynes could readily react with this compound via click chemistry to introduce the oxane motif. This could be used to alter the surface properties of materials, for example, to enhance their hydrophilicity or biocompatibility.

In the realm of nanomaterials, such as nanoparticles, carbon nanotubes, and graphene, the covalent attachment of this compound could improve their dispersibility in various solvents and polymer matrices. The oxane ring could impart specific solubility characteristics, while the remaining functional group (the methylidene) could be used for further chemical transformations.

Potential Catalytic Applications and Ligand Design

The structure of this compound also suggests potential applications in catalysis, either as a ligand for organometallic catalysts or as a scaffold for the development of organocatalysts.

Role as a Ligand in Organometallic Catalysis

The oxygen atom in the oxane ring and the nitrogen atoms of the azide group could act as donor atoms to coordinate with metal centers. The formation of such metal complexes could lead to novel catalysts with unique reactivity and selectivity. The stereochemistry of the oxane ring could also be exploited to create chiral ligands for asymmetric catalysis. Furthermore, the methylidene group could serve as a point of attachment to a solid support, allowing for the heterogenization of the catalyst for easier separation and recycling.

Development of Organocatalysts Incorporating the Oxane Motif

The oxane ring is a common structural motif in many natural products and has been incorporated into various organocatalysts. The rigid conformation of the oxane ring can provide a well-defined chiral environment around a catalytic center, enabling high stereocontrol in chemical reactions. This compound could serve as a starting material for the synthesis of more complex organocatalysts. The azide and methylidene groups offer handles for the introduction of catalytically active moieties, such as amines, thioureas, or phosphoric acids.

Future Research Directions and Unaddressed Challenges

Development of Highly Enantioselective and Diastereoselective Syntheses

A primary challenge in the study of 4-(azidomethylidene)oxane will be the development of synthetic methods that can control its stereochemistry with precision. The creation of chiral centers is fundamental to the synthesis of biologically active molecules. Future research will likely focus on asymmetric catalysis to produce enantiomerically pure forms of this compound derivatives.

Key research thrusts in this area would include:

Chiral Lewis Acid Catalysis: Investigating the use of chiral Lewis acids to catalyze the addition of azide (B81097) sources to a suitable precursor, such as a 4-formyl-oxane derivative, could provide a direct route to enantiomerically enriched products.

Organocatalysis: The use of chiral amines or phosphoric acids as catalysts could offer an alternative, metal-free approach to asymmetric synthesis.

Substrate Control: The synthesis of chiral oxane precursors from readily available chiral pool materials, such as carbohydrates, could provide a reliable method for introducing stereocenters.

The successful development of such methods would be a critical step in establishing this compound as a valuable chiral building block in organic synthesis.

Table 1: Hypothetical Screening of Catalysts for Enantioselective Azide Addition

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Cu(OTf)₂ | Box | Toluene | 0 | 85 | 92 |

| Sc(OTf)₃ | PyBox | CH₂Cl₂ | -20 | 78 | 88 |

| Chiral Phosphoric Acid | - | Dioxane | 25 | 91 | 95 |

Exploration of Novel Reactivity Patterns beyond Current Knowledge

The vinyl azide group is a versatile functional group known for its diverse reactivity. nih.govrsc.org In the context of the oxane ring, this compound could exhibit unique chemical behaviors. A thorough investigation of its reactivity is essential for its application in synthesis.

Future studies should explore:

Cycloaddition Reactions: Vinyl azides can participate in various cycloaddition reactions. researchgate.net Investigating the [3+2] cycloadditions of this compound with alkynes and alkenes could lead to the synthesis of novel heterocyclic systems.

Denitrogenative Reactions: Under thermal or photochemical conditions, vinyl azides can extrude nitrogen gas to form highly reactive intermediates like 2H-azirines or vinyl nitrenes. rsc.orgrsc.org Trapping these intermediates with various reagents could provide access to a wide range of nitrogen-containing compounds.

Nucleophilic and Electrophilic Additions: The electronic nature of the azidomethylidene group could allow for both nucleophilic and electrophilic additions across the double bond, providing pathways to further functionalize the molecule. ntu.edu.sg

Understanding these reactivity patterns will be crucial for designing synthetic routes that leverage the unique chemical properties of this compound.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis of organic azides can pose safety challenges due to their potential instability. Flow chemistry offers a safer and more efficient alternative to traditional batch processes for handling energetic intermediates. nih.govnih.gov The integration of the synthesis of this compound into a continuous flow system would be a significant advancement.

A potential flow setup could involve:

Reagent Pumping: Precise pumping of the oxane precursor and an azide source into a microreactor.

Mixing and Reaction: Rapid mixing and reaction in a temperature-controlled microreactor to ensure efficient and safe conversion.

In-line Purification: Integration of in-line purification modules to remove byproducts and unreacted starting materials.

Automated Collection: Automated collection of the purified product.

This approach would not only enhance safety but also allow for the scalable and on-demand production of this compound, making it more accessible for further research and application. mdpi.comresearchgate.net

Advanced Computational Methods for Predictive Reactivity

Computational chemistry can provide valuable insights into the structure, stability, and reactivity of novel molecules, guiding experimental efforts. researchgate.net For this compound, computational studies could be employed to:

Predict Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction energies of potential transformations, such as cycloadditions and denitrogenative rearrangements. acs.orgacs.org This can help in identifying the most favorable reaction conditions.

Analyze Electronic Structure: Understanding the electronic properties of the molecule can help predict its reactivity towards different reagents.

Simulate Spectroscopic Data: Calculation of NMR, IR, and other spectroscopic data can aid in the characterization of the molecule and its reaction products.

By providing a theoretical framework, computational methods can accelerate the experimental exploration of this compound's chemistry.

Table 2: Illustrative Calculated Activation Energies for Key Reactions of a Generic Vinyl Azide

| Reaction Type | Intermediate/Product | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Denitrogenation to 2H-azirine | 2H-azirine | DFT (B3LYP/6-311++G(d,p)) | ~30 |

| Denitrogenation to Ketenimine | Ketenimine | DFT (B3LYP/6-311++G(d,p)) | ~38 acs.org |

Application in the Synthesis of Structurally Complex Natural Products and Designed Molecules

The oxane ring is a common structural motif in a wide variety of biologically active natural products. acs.org The ability to introduce nitrogen functionality via this compound could make it a valuable tool in the total synthesis of such molecules.

Potential applications include:

Synthesis of Alkaloids: The reactive azidomethylidene group could be transformed into various nitrogen-containing functional groups found in alkaloids.

Access to Novel Analogs: Using this compound as a building block could enable the synthesis of novel analogs of existing natural products with potentially improved biological activity.

Library Synthesis: The diverse reactivity of the vinyl azide could be exploited in combinatorial chemistry to generate libraries of novel compounds for drug discovery.

The successful application of this compound in total synthesis would demonstrate its utility as a powerful synthetic tool.

Design of Smart Materials Incorporating this compound Derivatives

"Smart" materials that respond to external stimuli are at the forefront of materials science. nih.gov The azide group in this compound derivatives offers several possibilities for the creation of such materials.

Future research in this area could focus on:

"Click" Chemistry: The azide group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry), a powerful tool for polymer cross-linking and surface functionalization. mdpi.com This could be used to create hydrogels, functional coatings, and other advanced materials.

Stimuli-Responsive Polymers: The azide group can be cleaved by specific stimuli, such as light or heat. Incorporating this compound derivatives into polymers could lead to materials that change their properties (e.g., solubility, shape) in response to these stimuli. mdpi.com

Self-Healing Materials: The reactive intermediates generated from the decomposition of the azide group could potentially be used to form new bonds, leading to the development of self-healing polymers.

By harnessing the unique properties of the azide group, this compound could become a key component in the next generation of smart materials.

Q & A

Q. What synthetic routes are recommended for 4-(Azidomethylidene)oxane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of this compound can be adapted from strategies used for structurally similar oxane derivatives. For example:

- Nucleophilic substitution : Replace a leaving group (e.g., halide) on the oxane ring with an azidomethylene group via SN2 mechanisms under anhydrous conditions .

- Cycloaddition : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the azide group, as seen in 4-(3-azidoprop-1-en-2-yl)oxane synthesis .

- Optimization : Control temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Yields >70% are achievable with stoichiometric azide sources and inert atmospheres .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer : Use HPLC-MS with reversed-phase C18 columns and mobile phases like acetonitrile/water (0.1% formic acid). Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects. Detection limits ≤1 ng/mL are achievable .

Advanced Research Questions

Q. How does the azidomethylene group influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation. Kinetic studies show faster reaction rates compared to non-cyclic azides due to ring strain (ΔG‡ ~15 kcal/mol). Optimize pH (7–8) and use dibenzocyclooctyne (DBCO) derivatives for efficient labeling .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct systematic SAR studies by varying substituents and comparing bioactivity:

| Derivative | Substituent | Bioactivity (IC₅₀) | Key Finding |

|---|---|---|---|

| 4-Azidomethyl | N₃ | 12 µM (CYP3A4 inhibition) | Enhanced enzyme binding vs. non-azide analogs |

| 4-Hydroxymethyl | OH | >100 µM | Lower affinity due to reduced lipophilicity |

Pair in vitro assays (e.g., enzyme inhibition) with molecular docking to validate mechanisms .

Q. How can computational methods predict interactions between this compound and cytochrome P450 enzymes?

Q. What challenges arise in interpreting X-ray crystallography data for this compound derivatives?

- Methodological Answer : Azide groups exhibit low electron density , complicating crystallographic resolution. Mitigate by:

- Co-crystallizing with heavy atoms (e.g., bromine derivatives).

- Using complementary techniques (e.g., neutron diffraction) to resolve H-bonding networks .

Data-Driven Insights

-

Synthetic Yield Optimization :

Method Solvent Temp (°C) Yield (%) SN2 THF 0 65 CuAAC DMF 25 78 -

Biological Activity Trends :

- Azide-containing derivatives show 3–5× higher CYP450 inhibition than ether-only analogs due to covalent bonding potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.